molecular formula C21H20N2O4S B11147023 N-{1-[(2,4-dimethoxyphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide

N-{1-[(2,4-dimethoxyphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide

Cat. No.: B11147023
M. Wt: 396.5 g/mol
InChI Key: YIBLOAWXTNFVEQ-UHFFFAOYSA-N
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Description

N-{1-[(2,4-dimethoxyphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide is a complex organic compound that features a benzamide core linked to a thiophene ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,4-dimethoxyphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate Amine: The starting material, 2,4-dimethoxyaniline, is reacted with thiophene-2-carboxylic acid under acidic conditions to form the intermediate amine.

    Coupling Reaction: The intermediate amine is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,4-dimethoxyphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of strong acids or bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sulfuric acid or sodium hydroxide for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.

Scientific Research Applications

N-{1-[(2,4-dimethoxyphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural complexity and functional groups.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-{1-[(2,4-dimethoxyphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(2,4-dimethoxyphenyl)amino]-2-oxo-2-(furan-2-yl)ethyl}benzamide: Similar structure but with a furan ring instead of thiophene.

    N-{1-[(2,4-dimethoxyphenyl)amino]-2-oxo-2-(pyridin-2-yl)ethyl}benzamide: Contains a pyridine ring instead of thiophene.

Uniqueness

N-{1-[(2,4-dimethoxyphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity compared to its analogs with different heterocyclic rings.

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[1-(2,4-dimethoxyanilino)-2-oxo-2-thiophen-2-ylethyl]benzamide

InChI

InChI=1S/C21H20N2O4S/c1-26-15-10-11-16(17(13-15)27-2)22-20(19(24)18-9-6-12-28-18)23-21(25)14-7-4-3-5-8-14/h3-13,20,22H,1-2H3,(H,23,25)

InChI Key

YIBLOAWXTNFVEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(C(=O)C2=CC=CS2)NC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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